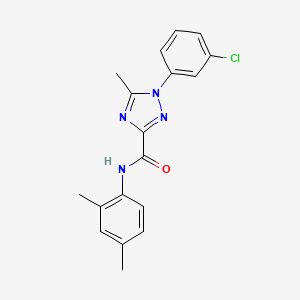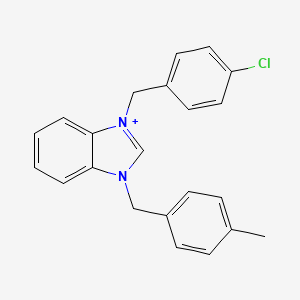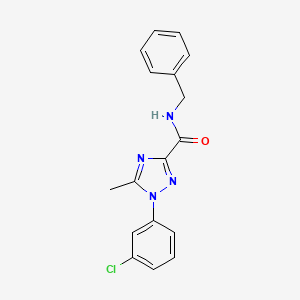
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone: is a complex organic compound that features a cyclohexene ring, a carbaldehyde group, and a pyridazinyl hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone typically involves the following steps:
Formation of 3-Cyclohexene-1-carbaldehyde: This can be achieved through the oxidation of 3-cyclohexene-1-methanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Synthesis of 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: This intermediate can be prepared by reacting 5-bromo-6-oxo-1,6-dihydro-4-pyridazine with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3-Cyclohexene-1-carbaldehyde with 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Cyclohexene-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridazinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products:
Oxidation: 3-Cyclohexene-1-carboxylic acid
Reduction: 3-Cyclohexene-1-methanol
Substitution: Various substituted pyridazinyl derivatives
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing hydrazone linkages.
Biology:
Biological Probes: The hydrazone moiety can be used to develop biological probes for detecting aldehydes and ketones in biological systems.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is not well-documented. the compound’s hydrazone moiety suggests it may interact with biological targets through the formation of Schiff bases with aldehydes and ketones. This interaction could potentially inhibit or modulate the activity of enzymes and other proteins involved in various biochemical pathways.
相似化合物的比较
- 3-Cyclohexene-1-carboxaldehyde
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine
- Cyclohexene derivatives
Comparison:
- 3-Cyclohexene-1-carboxaldehyde: This compound lacks the hydrazone and pyridazinyl moieties, making it less versatile in terms of chemical reactivity and potential applications.
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: While this compound contains the pyridazinyl hydrazine moiety, it lacks the cyclohexene ring and aldehyde group, limiting its use in certain synthetic applications.
- Cyclohexene derivatives: These compounds may share the cyclohexene ring but lack the specific functional groups that confer unique reactivity and potential applications to 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
属性
分子式 |
C11H13BrN4O |
|---|---|
分子量 |
297.15 g/mol |
IUPAC 名称 |
5-bromo-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13BrN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-2,6-8H,3-5H2,(H2,15,16,17)/b13-6+ |
InChI 键 |
QDARSAKWKPQOII-AWNIVKPZSA-N |
手性 SMILES |
C1CC(CC=C1)/C=N/NC2=C(C(=O)NN=C2)Br |
规范 SMILES |
C1CC(CC=C1)C=NNC2=C(C(=O)NN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370122.png)

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)
![Methyl 2-(1-pyrrolidinyl)thieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B13370178.png)

![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)

